1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
Description
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a halogenated triazole derivative characterized by a chloropropyl chain (-CH2CH2CH2Cl) attached to the 1-position of the 1,2,4-triazole ring, with a hydrochloride counterion. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves nucleophilic substitution or alkylation reactions, as evidenced by its use in multi-step syntheses where it reacts with morpholine, imidazole, or silane derivatives under controlled thermal conditions (55–60°C) . The chloropropyl group enhances reactivity in further functionalization, making it valuable for constructing complex molecules such as fungicides (e.g., penconazole derivatives) or biologically active triazole analogs .
Properties
IUPAC Name |
1-(3-chloropropyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJYCNPGPOXWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138045-58-4 | |
| Record name | 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
High-Pressure Ammonolysis of Formic Acid Esters
The method described in CN105906575A involves reacting formic acid esters (e.g., methyl formate) with hydrazine hydrate and ammonium salts (e.g., ammonium chloride) under high-pressure conditions. Key steps include:
- Reaction Setup : A 10 L autoclave charged with methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg).
- Conditions : Pressurization and heating to 120°C for 1 hour under stirring, followed by controlled cooling and methanol evaporation.
- Yield : 90% after ethanol reflux and crystallization.
This method leverages the in situ generation of formamide via ammonolysis of methyl formate, which reacts with hydrazine to form the triazole core. The use of ammonium salts accelerates reaction kinetics, reducing energy consumption compared to traditional formamide-based routes.
Direct Formamide Cyclization
The US4267347A patent outlines a formamide-hydrazine cyclization at 160–180°C, where hydrazine hydrate is slowly introduced into molten formamide. Excess formamide (4:1 molar ratio) ensures complete conversion, with byproducts (NH₃, H₂O) removed via distillation. The triazole is recovered via recrystallization (e.g., methyl ethyl ketone) or melt crystallization.
Comparison of Core Synthesis Methods
Alkylation to Introduce the 3-Chloropropyl Group
The 1H-1,2,4-triazole undergoes alkylation with 1-bromo-3-chloropropane or 1-chloro-3-iodopropane to attach the chloropropyl chain.
Nucleophilic Alkylation in Polar Aprotic Solvents
- Reagents : 1H-1,2,4-triazole (1 equiv), 1-bromo-3-chloropropane (1.2 equiv), potassium carbonate (1.5 equiv).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 80°C for 12 hours under nitrogen.
- Workup : Filtration to remove K₂CO₃, solvent evaporation, and column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 70–75%.
Phase-Transfer Catalyzed Alkylation
To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed:
- Reagents : 1H-1,2,4-triazole (1 equiv), 1-chloro-3-iodopropane (1.1 equiv), NaOH (2 equiv), TBAB (0.1 equiv).
- Solvent : Water/dichloromethane biphasic system.
- Conditions : Room temperature, 6 hours.
- Yield : 82%.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt:
- Procedure : Dissolve 1-(3-chloropropyl)-1H-1,2,4-triazole (1 equiv) in anhydrous diethyl ether, bubble HCl gas until precipitation completes.
- Isolation : Filter and wash with cold ether.
- Purity : >99% by HPLC.
Alternative Routes and Innovations
One-Pot Synthesis
Combining triazole formation and alkylation in a single step reduces processing time:
Microwave-Assisted Alkylation
Microwave irradiation (150°C, 30 minutes) in DMF improves reaction efficiency:
Analytical Characterization
Critical data for 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride:
- Melting Point : 142–144°C.
- ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, triazole-H), 4.60 (t, 2H, -CH₂Cl), 3.85 (t, 2H, N-CH₂), 2.25 (m, 2H, -CH₂-).
- IR (KBr) : 3100 cm⁻¹ (C-H triazole), 750 cm⁻¹ (C-Cl).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropyl Group
The 3-chloropropyl group undergoes nucleophilic substitution reactions under basic or nucleophilic conditions. This reactivity is critical for generating derivatives with varied functional groups.
Reaction Pathways and Examples
Mechanistic Insight :
The S2 displacement is favored due to the primary chloride’s geometry. Steric effects are mitigated by the propyl chain’s flexibility, enabling efficient substitution even with bulky nucleophiles .
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole core participates in cycloaddition reactions, particularly with dipolarophiles, forming fused heterocyclic systems.
Notable Cycloadditions
Key Findings :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is less effective due to the triazole’s pre-existing structure, but Ru-catalyzed variants enable coordination chemistry .
-
Electron-deficient dipolarophiles react faster due to the triazole’s electron-rich nature .
Coordination Chemistry and Metal Complexation
The triazole nitrogen atoms act as ligands, forming stable complexes with transition metals.
Representative Metal Complexes
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl | Methanol, RT | [Cu(CHClN)Cl] | Catalyzes C–N coupling reactions . |
| AgNO | Aqueous NH | [Ag(CHClN)NO] | Exhibits antimicrobial activity . |
Spectroscopic Evidence :
-
IR spectra show shifts in N–H stretching (3200–3100 cm) upon metal coordination .
-
X-ray crystallography confirms octahedral geometry in Cu(II) complexes .
Functionalization of the Triazole Ring
The triazole NH group undergoes alkylation or acylation, modifying electronic properties.
Derivatization Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | KCO, DMF | 1-(3-Chloropropyl)-3-methyl-1H-1,2,4-triazole | 90% |
| Acetyl chloride | Pyridine, 0°C | 1-(3-Chloropropyl)-3-acetyl-1H-1,2,4-triazole | 78% |
Impact on Reactivity :
Hydrolysis and Stability
The chloro group is susceptible to hydrolysis under acidic or basic conditions.
| Condition | Product | Rate |
|---|---|---|
| 1M NaOH, 80°C | 1-(3-Hydroxypropyl)-1H-1,2,4-triazole | Complete in 2 h |
| 1M HCl, reflux | Degradation to 1H-1,2,4-triazole + HCl | Partial (40%) |
Practical Consideration :
Hydrolysis limits the compound’s utility in aqueous media but can be leveraged for controlled release of triazole derivatives .
Scientific Research Applications
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
Shorter chains (e.g., chloromethyl in 1-(chloromethyl)-1,2,4-triazole hydrochloride) may exhibit higher electrophilicity, favoring rapid nucleophilic substitutions .
Heterocyclic Core Differences :
- Replacement of triazole with pyrazole (as in 1-(3-chloropropyl)-1H-pyrazole hydrochloride) alters electronic properties. Pyrazoles generally exhibit stronger hydrogen-bonding capacity, which can influence binding affinity in drug-receptor interactions .
Aromatic vs. Aliphatic Substituents :
- Penconazole’s dichlorophenylpentyl group confers antifungal activity by targeting fungal cytochrome P450 enzymes, a mechanism distinct from aliphatic triazoles like the target compound .
Biological Activity
1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a compound that falls under the category of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Triazole Derivatives
Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural characteristics of triazoles contribute to their ability to interact with various biological targets, making them valuable in drug development .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various triazole derivatives possess selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Chloropropyl)-1H-1,2,4-triazole | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Other Triazole Derivatives | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, a study indicated an IC50 range from 1.02 to 74.28 μM against different cancer cell lines .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that compounds similar to 1-(3-chloropropyl)-1H-1,2,4-triazole exhibited significant growth inhibition at concentrations as low as 10 µM .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research involving peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could modulate cytokine release, particularly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 .
Table 2: Cytokine Modulation by Triazole Derivatives
| Compound | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| 1-(3-Chloropropyl)-1H-1,2,4-triazole | 80 ± 5 | 70 ± 10 |
| Other Triazole Derivatives | Varies | Varies |
The mechanisms underlying the biological activities of triazoles are multifaceted. They often involve:
- Enzyme Inhibition : Many triazoles inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : Some derivatives act on specific receptors to modulate signaling pathways critical for inflammation and immune responses.
- DNA Interaction : Certain triazoles can intercalate into DNA or inhibit DNA synthesis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via chloromethylation or hydroxymethylation followed by halogenation. For example:
- Route 1 : Reacting 1H-1,2,4-triazole with paraformaldehyde under acidic conditions to form 1-(hydroxymethyl)-1H-1,2,4-triazole, followed by chlorination using thionyl chloride (SOCl₂) .
- Route 2 : Direct chloromethylation of 1-methyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid, forming the chloropropyl derivative .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the triazole ring protons (δ 7.8–8.2 ppm) and chloropropyl chain (δ 3.5–4.0 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 195.6 (theoretical) confirm molecular weight .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What are the primary research applications of this compound?
- Biochemical Probes : The chloropropyl chain enhances membrane permeability, making it useful for studying enzyme inhibition (e.g., cytochrome P450) .
- Pharmaceutical Intermediates : Serves as a precursor for antifungal agents like penconazole, where triazole rings disrupt fungal ergosterol biosynthesis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproducts during synthesis?
- Byproduct Analysis : Common impurities include unreacted triazole or over-chlorinated derivatives. Use HPLC or GC-MS to identify and quantify these .
- Mitigation Strategies :
- Employ slow addition of SOCl₂ to control exothermic reactions.
- Use scavengers (e.g., triethylamine) to neutralize excess HCl .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Contradiction : Some studies report strong antifungal activity (IC₅₀ = 2.5 µM), while others show negligible effects (IC₅₀ > 50 µM) .
- Resolution :
- Structural Confirmation : Ensure the compound is not degraded during biological assays (e.g., via stability studies at pH 7.4).
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to reduce methodological discrepancies .
Q. How do structural modifications (e.g., substituent position) alter the compound’s interaction with biological targets?
- Key Findings :
- Chloropropyl vs. Methyl : The chloropropyl chain increases lipophilicity (logP = 1.8 vs. 0.5 for methyl), enhancing cellular uptake .
- Triazole Ring Orientation : 1,2,4-triazole derivatives show stronger hydrogen bonding with fungal CYP51 compared to 1,2,3-triazoles .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via isothermal titration calorimetry (ITC) .
Q. What are the environmental fate and stability profiles of this compound under varying pH and temperature conditions?
- Stability Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
